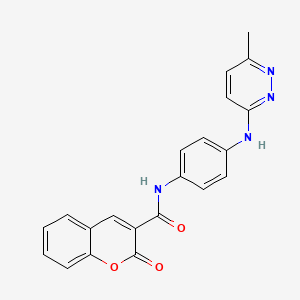
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MPC-3100, is a novel small molecule that has attracted considerable attention in the field of cancer research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
A study elaborated on the synthesis of various compounds, including chromene and quinoline moieties, and evaluated their effects against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Molecular docking studies of these compounds with Bcl-2 protein revealed good binding affinity, suggesting potential applications in cancer research. The structure-activity relationship analysis indicated that the integration of chromene and quinoline moieties enhances anti-proliferative activities (Parveen et al., 2017).
Chemosensor Application
In another study, the compound demonstrated significant potential as a highly selective fluorescence chemosensor for Cu2+ and H2PO4− ions. The sensor showed an "on-off-on" fluorescence response with specific binding stoichiometry, offering a novel approach for detecting these ions with high sensitivity and selectivity, highlighting its utility in environmental and analytical chemistry (Meng et al., 2018).
Antimicrobial and Antioxidant Activities
Further research has led to the development of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, synthesized via an environmentally benign procedure under microwave irradiation. These compounds were evaluated for antimicrobial activity against various bacterial strains, showing significant antibacterial and antifungal activities, and indicating their potential in developing new antimicrobial agents (Raval et al., 2012).
Crystal Structure Analysis
Crystal structure analysis of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provided insights into their planar molecular conformation and exhibited anti conformations with respect to the amide C—N rotamer. This research contributes to understanding the structural requirements for pharmacological activity, aiding in the design of more effective molecules (Gomes et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting the cellular processes they regulate .
Biochemical Pathways
The compound’s interaction with tyrosine kinases affects various biochemical pathways. One of the key pathways is tumor angiogenesis , the process by which tumors form new blood vessels . By inhibiting tyrosine kinases, the compound can block the formation of these blood vessels, thereby inhibiting tumor growth .
Pharmacokinetics
Similar compounds have been shown to possess more cytotoxic activity than the reference drug (ie, imatinib) . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that enhance its bioavailability and efficacy .
Result of Action
The compound’s action results in significant molecular and cellular effects. It has been shown to inhibit in vivo angiogenesis, effectively blocking the formation of blood vessels in the chick chorioallantoic membrane (CAM) model . Additionally, it exhibits DNA cleavage abilities, altering DNA replication and inhibiting the growth of tumor cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of electron-donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine the compound’s potency as an anticancer agent
Propriétés
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-13-6-11-19(25-24-13)22-15-7-9-16(10-8-15)23-20(26)17-12-14-4-2-3-5-18(14)28-21(17)27/h2-12H,1H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBSWKDGENVMPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

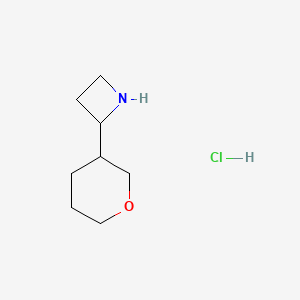

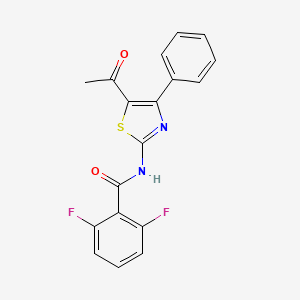
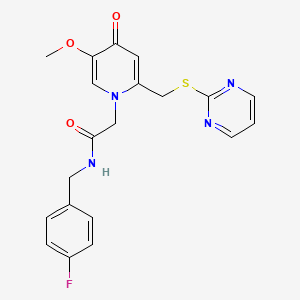
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
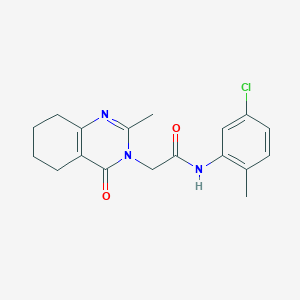
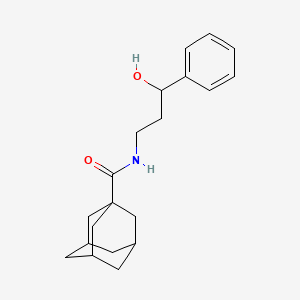
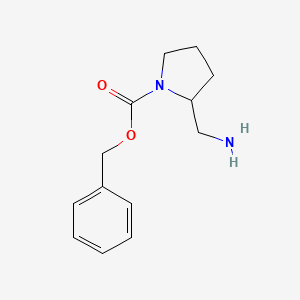
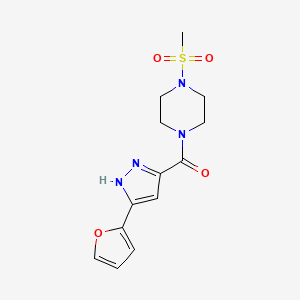


![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)
